N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE
Description
N-(1,3-Benzothiazol-2-YL)-N-[2-(Dimethylamino)ethyl]-2-Phenylacetamide Hydrochloride is a synthetic organic compound characterized by a benzothiazole core linked to an acetamide group substituted with a phenyl ring and a dimethylaminoethyl moiety. The hydrochloride salt enhances solubility, making it suitable for pharmacological or industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS.ClH/c1-21(2)12-13-22(18(23)14-15-8-4-3-5-9-15)19-20-16-10-6-7-11-17(16)24-19;/h3-11H,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONRBTLENRPTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety, a dimethylaminoethyl side chain, and a phenylacetamide structure. Its molecular formula is , with a molecular weight of 417.5 g/mol. The compound is soluble in organic solvents and exhibits stability under various conditions.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzothiazole ring through cyclization reactions and subsequent modifications to introduce the dimethylaminoethyl group and phenylacetamide functionalities.
Synthetic Route Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of benzothiazole from 2-aminothiophenol. |
| 2 | Alkylation | Introduction of the dimethylaminoethyl group. |
| 3 | Acylation | Attachment of the phenylacetamide moiety. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases and proteases involved in cancer cell proliferation.
- Signal Pathway Modulation : It modulates critical pathways such as MAPK/ERK and PI3K/Akt, which are vital for cell survival and apoptosis.
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : In vitro studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells.
- Anti-inflammatory Effects : The compound reduces levels of inflammatory cytokines such as IL-6 and TNF-α, indicating potential use in treating inflammatory diseases.
- Neuroprotective Potential : Preliminary studies suggest neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.
Study 1: Antitumor Activity
A study evaluated the antitumor effects of this compound against A431 cells. The results showed:
- IC50 values indicating significant inhibition at concentrations as low as 1 μM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, the compound was administered to murine models exhibiting inflammation:
- A marked decrease in serum levels of IL-6 and TNF-α was observed.
- Histological analysis revealed reduced tissue damage compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acetamide derivatives with nitrogen-containing heterocycles. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Pharmacological Activity
Key Structural and Functional Differences
Benzothiazole vs. Indole/Thienyl Groups :
- The benzothiazole group in the target compound (vs. indole in DPI600 or thienyl in ) may enhance binding to sulfur-containing enzymes or receptors due to its electron-rich aromatic system .
- Indole-containing analogs (e.g., DPI600) show higher neurotoxicity, possibly due to interactions with serotonin receptors .
- Substituent Effects on Toxicity: Bulky groups (e.g., butoxyphenoxy in BPO250) correlate with higher oral toxicity (LD₅₀ = 400 mg/kg) compared to smaller substituents . The dimethylaminoethyl group in the target compound and DPI600 may facilitate blood-brain barrier penetration, increasing CNS activity .
Physicochemical Properties :
Research Findings and Data Gaps
- Toxicity Profiles: While DPI600 and BPO250 have documented LD₅₀ values, the target compound lacks empirical toxicity data.
- Applications: Benzothiazole derivatives are often explored as kinase inhibitors or antimicrobials. The phenylacetamide moiety in the target compound aligns with herbicides (e.g., alachlor in ), but its dimethylaminoethyl group may redirect activity toward neurological targets .
Q & A
Q. What are the standard synthetic routes for N-(1,3-Benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide hydrochloride?
The compound is typically synthesized via a multi-step reaction sequence. A common approach involves:
- Step 1 : Condensation of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base (e.g., triethylamine) in chloroform or dichloromethane under reflux .
- Step 2 : Subsequent alkylation of the intermediate with 2-(dimethylamino)ethyl chloride, followed by hydrochloric acid treatment to form the hydrochloride salt.
- Key reagents : Triethylamine (base), chloroform (solvent), and reflux conditions (40–60°C, 6–8 hours).
Q. Table 1: Standard Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | Phenylacetyl chloride, Et₃N | CHCl₃ | Reflux | 6 hrs |
| 2 | 2-(dimethylamino)ethyl chloride | DCM | 25–30°C | 4 hrs |
Q. How is the purity and structural integrity of the compound validated in synthesis?
Methodological validation includes:
- Thin-layer chromatography (TLC) to monitor reaction progress (e.g., using silica gel plates and UV visualization) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, the benzothiazole ring protons appear as distinct aromatic signals (δ 7.2–8.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Optimization strategies involve:
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, triethylamine concentration significantly impacts amide bond formation efficiency .
- Alternative solvents : Replacing chloroform with acetonitrile may reduce toxicity while maintaining reactivity .
- Catalyst screening : Testing bases like DBU (1,8-diazabicycloundec-7-ene) for enhanced nucleophilicity .
Q. Table 2: Yield Optimization via DoE
| Variable | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature (°C) | 40 | 70 | 60 |
| Et₃N (equiv.) | 1.0 | 2.5 | 2.0 |
| Reaction Time (h) | 4 | 10 | 8 |
Q. What analytical techniques resolve contradictions in biological activity data?
Contradictions in bioactivity (e.g., inconsistent IC₅₀ values in kinase assays) can arise from:
- Compound stability : Degradation under assay conditions (e.g., pH-dependent hydrolysis of the acetamide group). Stability studies via LC-MS over 24–72 hours are critical .
- Impurity profiling : Trace byproducts (e.g., oxidized sulfides) may antagonize targets. Use LC-MS/MS to identify and quantify impurities .
- Receptor binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate direct target interactions, distinguishing true activity from assay artifacts .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Molecular docking : Predict binding modes to targets (e.g., kinases or GPCRs). The benzothiazole moiety often occupies hydrophobic pockets, while the dimethylaminoethyl group enhances solubility .
- QSAR studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3 for blood-brain barrier penetration) .
Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?
- Flash chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate polar intermediates .
- Acid-base extraction : Leverage the compound’s basicity (dimethylamino group) for selective partitioning into aqueous HCl, followed by neutralization .
- Crystallization : Recrystallization from methanol/water mixtures improves purity of the hydrochloride salt .
Q. Table 3: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 413.94 g/mol | HR-MS |
| Solubility (H₂O) | 12 mg/mL (25°C) | USP dissolution test |
| LogP (octanol/water) | 2.8 | Shake-flask |
| Melting Point | 198–202°C | DSC |
Methodological Considerations
- Contradictions in evidence : Some studies use triethylamine (Et₃N) , while others employ pyridine for amidation. These discrepancies highlight the need for solvent/base compatibility testing.
- Advanced purification : Semi-preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
